molecular formula C21H18FN5O4S B2522437 N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847191-13-3

N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2522437
CAS No.: 847191-13-3
M. Wt: 455.46
InChI Key: JOYGCWPCIQBEPU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5O4S and its molecular weight is 455.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound serves as a base for synthesizing various heterocyclic compounds, demonstrating a wide range of biological activities. For instance, derivatives of this compound have been prepared and evaluated for their anticonvulsant and antidepressant activities. Compounds showing significant anticonvulsant activity were identified, highlighting the potential of this base compound in the development of new therapeutic agents (Zhang et al., 2016).

Anticancer Activity

There's a focus on the synthesis of novel compounds derived from this chemical framework, aiming at discovering potent anticancer agents. Research has led to the development of fluoro-substituted compounds with demonstrated anti-lung cancer activity, marking a significant step forward in cancer treatment options (Hammam et al., 2005).

Anti-inflammatory and Analgesic Agents

The compound is also a precursor for a variety of heterocyclic compounds with anti-inflammatory and analgesic properties. Studies have shown that certain derivatives exhibit significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, providing a basis for the development of new therapeutic agents in this area (Abu‐Hashem et al., 2020).

Neuroinflammation Imaging Agents

In the domain of neurology, derivatives of this compound have been synthesized and evaluated as potential imaging agents for neuroinflammation using positron emission tomography (PET). These derivatives bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, thus facilitating the in vivo study and diagnosis of neuroinflammatory conditions (Damont et al., 2015).

Src Kinase Inhibition and Anticancer Properties

Further exploration into the compound's derivatives has unveiled Src kinase inhibitory and anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for instance, have shown promise in inhibiting Src kinase, a protein associated with the progression of various cancers. These findings indicate the potential for these derivatives to serve as bases for developing novel anticancer therapies (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-4-3-9-31-14)32-11-15(28)23-10-12-5-7-13(22)8-6-12/h3-9H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGCWPCIQBEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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